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Adrenomedullin (1-12), human

Cat. No.: B1192010
M. Wt: 1513.68
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Description

Historical Discovery and Classification of the Adrenomedullin (B612762) Peptide Family

The journey into the world of Adrenomedullin (AM) began in 1993 when a group of Japanese researchers, led by Kitamura, isolated a novel 52-amino acid peptide from human pheochromocytoma, a tumor of the adrenal medulla. wikipedia.orgnih.govresearchgate.net They named it "adrenomedullin" after its tissue of origin. oup.com The discovery was the result of screening for peptides that could elevate cyclic AMP (cAMP) levels in rat platelets. oup.comnih.gov The initial publication in April 1993 not only detailed the peptide's purification and sequence but also its potent and long-lasting hypotensive (blood pressure-lowering) activity. oup.com Shortly thereafter, the gene encoding human AM was sequenced and mapped to chromosome 11. wikipedia.orgoup.com

Initially thought to be a product of tumor cells, subsequent research quickly established that AM is synthesized and secreted by a wide variety of normal tissues, including the adrenal medulla, vascular endothelial cells, the heart, lungs, and kidneys. researchgate.netoup.comum.es This widespread distribution hinted at its broad physiological significance beyond simple blood pressure regulation. researchgate.net

Based on its structural characteristics, Adrenomedullin was classified as a member of the calcitonin (CT) peptide superfamily. oup.comaott.org.tr This family includes other well-known peptides such as calcitonin gene-related peptide (CGRP), amylin, and intermedin (also known as AM2). aott.org.traston.ac.uk A key shared feature is the presence of an intramolecular disulfide bridge forming an N-terminal ring structure, which is crucial for biological activity, and a C-terminally amidated residue. wikipedia.orgum.es The discovery of multiple distinct AM genes in teleost fish, such as the pufferfish (Takifugu rubripes), further solidified the concept of an Adrenomedullin family of peptides, suggesting a more complex evolutionary history and potentially broader functions than initially conceived. nih.gov

Overview of Structurally Related Peptides and Precursors in Academic Research

Adrenomedullin is not synthesized directly but is derived from a larger precursor molecule. The gene for human adrenomedullin (ADM) codes for a 185-amino acid precursor called preproadrenomedullin . wikipedia.orgum.es Following the cleavage of a signal peptide, this is converted to proadrenomedullin (proADM). um.es

Post-translational processing of proadrenomedullin by enzymes gives rise to at least two distinct biologically active peptides:

Adrenomedullin (AM): This is the mature, 52-amino acid peptide (in humans) that was originally discovered. wikipedia.orgum.es It is the most extensively studied peptide derived from this precursor.

Proadrenomedullin N-terminal 20 Peptide (PAMP): This 20-amino acid peptide is also cleaved from proadrenomedullin and co-secreted with AM. nih.govoup.com Research has shown that PAMP has its own unique biological activities, including hypotensive effects that are mechanistically distinct from those of AM. nih.govnih.gov It has also been studied for its potential antimicrobial and angiogenic properties. oup.com

In addition to AM and PAMP, other fragments are generated from the proADM precursor, although they are less extensively characterized in research. These include:

Mid-regional proadrenomedullin (MR-proADM): A more stable fragment (proADM 45-92) that is produced in stoichiometric amounts to adrenomedullin. nih.gov Due to its stability compared to the rapidly degrading active peptides, it is often used in clinical research as a biomarker to reflect the level of adrenomedullin system activation. nih.gov

Adrenotensin: Another peptide suggested to be derived from the proADM precursor, though its bioactivity and physiological relevance are still under investigation. acs.org

The processing of proadrenomedullin can vary between tissues, leading to different ratios of AM and PAMP, which suggests a complex, tissue-specific regulation of this peptide system. nih.gov

Peptide/PrecursorAmino Acid Length (Human)Key Research Findings
Preproadrenomedullin 185The initial gene product, serving as the precursor for all adrenomedullin-related peptides. um.es
Proadrenomedullin (proADM) 164 (after signal peptide cleavage)Intermediate precursor that undergoes enzymatic cleavage to yield active peptides like AM and PAMP. um.es
Adrenomedullin (AM) 52Potent vasodilator, involved in blood pressure regulation, angiogenesis, and cell growth. wikipedia.orgnih.gov
Proadrenomedullin N-terminal 20 Peptide (PAMP) 20Exerts hypotensive effects, inhibits catecholamine release, and has potential antimicrobial functions. nih.govahajournals.org
Mid-regional proadrenomedullin (MR-proADM) 48 (residues 45-92)A stable fragment used as a diagnostic and prognostic biomarker in various diseases. nih.gov
Adrenotensin Not fully definedA sparsely characterized peptide from the proADM precursor with suggested angiogenic activity. acs.org

Contextualization of Adrenomedullin (1-12), Human, as a Specific Fragment within the Adrenomedullin System

While the full-length adrenomedullin peptide is predominantly known for its vasorelaxant properties, research into various synthetic and natural fragments has revealed a more complex pharmacology. wikipedia.orgahajournals.org Studies have shown that certain N-terminal fragments of adrenomedullin can elicit biological responses that are distinct from, or even opposite to, the parent molecule. For instance, research on fragments such as AM-(1-25)-NH2 and AM-(1-21)-NH2 demonstrated vasopressor (blood pressure-increasing) activities in rats, an effect attributed to the stimulation of catecholamine release. nih.gov This contrasts sharply with the hypotensive effect of the full-length AM.

Therefore, this compound, is primarily a tool in academic and pharmaceutical research for dissecting the molecular mechanisms of the adrenomedullin system. medchemexpress.com By studying the bioactivity of specific fragments like this one, researchers can pinpoint the exact amino acid sequences responsible for receptor binding and signal transduction. While extensive functional data specifically for the 1-12 fragment is limited in the broader scientific literature compared to the full-length peptide or other major fragments like PAMP, its use in research contributes to the fundamental understanding of how peptide structure dictates physiological function within this important regulatory system.

Properties

Molecular Formula

C64H100N22O19S

Molecular Weight

1513.68

Origin of Product

United States

Molecular Biology and Biogenesis of Adrenomedullin and Its Precursors in Research Models

Preproadrenomedullin Gene Structure and Transcriptional Regulation

The human Adrenomedullin (B612762) (ADM) gene is situated on chromosome 11 and is composed of four exons and three introns. oup.commdpi.com The initial exon is not transcribed; instead, the second and third exons encode for Proadrenomedullin N-terminal 20 peptide (PAMP), while the fourth exon contains the entire coding sequence for ADM. tandfonline.com The precursor protein, preproadrenomedullin, is a 185-amino acid peptide in both humans and rats. oup.comresearchgate.net

Promoter Elements and Transcription Factor Binding Sites

The 5'-flanking region of the ADM gene promoter contains several crucial elements that regulate its transcription. These include a TATA box, a CAAT box, and GC boxes. tandfonline.comoup.com Additionally, a variety of binding sites for transcription factors are present, indicating a complex regulatory network. These sites include activator protein-2 (AP-2), nuclear factor for interleukin-6 expression (NF-κB), hypoxia-inducible factor-1 (HIF-1), cAMP responsive element (CRE), and shear stress responsive elements (SSRE). tandfonline.comannualreviews.org The presence of these diverse elements allows for the regulation of ADM gene expression by a wide range of physiological and pathophysiological stimuli. A stem-loop structure within exon 1 of the human ADM gene has also been identified as a participant in the regulation of ADM transcription. tandfonline.compsu.edu

Promoter Element/FactorFunction/SignificanceReference
TATA BoxCore promoter element for transcription initiation. tandfonline.comoup.com
CAAT BoxInfluences the strength of the promoter. tandfonline.comoup.com
GC BoxesBinding sites for transcription factors like Sp1. tandfonline.com
AP-2 (Activator Protein-2)Involved in the regulation of gene expression during development and in response to signaling pathways. annualreviews.org
NF-κB (Nuclear Factor kappa B)Activated by inflammatory stimuli and stress, playing a key role in immune and inflammatory responses. tandfonline.com
HIF-1 (Hypoxia-Inducible Factor-1)Mediates cellular responses to hypoxia. tandfonline.com
CRE (cAMP Responsive Element)Mediates transcriptional response to cyclic AMP signaling. tandfonline.com
SSRE (Shear Stress Responsive Elements)Responds to mechanical forces exerted by blood flow on endothelial cells. tandfonline.com

Inducers of Gene Expression in Experimental Systems

The expression of the ADM gene is upregulated by a variety of factors in experimental settings, reflecting its role in diverse physiological processes.

Hypoxia: Low oxygen tension is a potent inducer of ADM gene expression. ahajournals.org This response is primarily mediated by the transcription factor HIF-1. tandfonline.comlsu.edu Studies in rat ventricular cardiac myocytes have shown that hypoxia increases ADM transcription. lsu.edu

Inflammatory Cytokines: Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), stimulate ADM gene expression. annualreviews.orgahajournals.org This induction can occur through both nitric oxide (NO)-dependent and -independent pathways in various cell types, including vascular smooth muscle cells, mesangial cells, and endothelial cells. ahajournals.org

Lipopolysaccharides (LPS): LPS, a component of the outer membrane of Gram-negative bacteria, markedly elevates plasma ADM concentration and gene transcription, indicating a role for ADM in the systemic inflammatory response to infection. annualreviews.orgahajournals.org

Shear Stress: The mechanical force of blood flow on the vascular endothelium, known as shear stress, can induce ADM gene expression. tandfonline.com This is mediated by shear stress responsive elements (SSRE) in the gene's promoter region. tandfonline.com

Other Inducers: Research has also identified other inducers of ADM gene expression, including hormones like thyroid hormone, retinoic acid, and glucocorticoids, as well as pressure overload on the heart. oup.comnih.gov

InducerMediator/PathwayExperimental SystemReference
HypoxiaHIF-1Rat ventricular cardiac myocytes tandfonline.comlsu.edu
Inflammatory Cytokines (TNF-α, IL-1)NO-dependent and -independent pathwaysVascular smooth muscle cells, mesangial cells, endothelial cells annualreviews.orgahajournals.org
Lipopolysaccharides (LPS)-In vivo (rat models) annualreviews.orgahajournals.org
Shear StressSSREEndothelial cells tandfonline.com

Post-Translational Processing of Preproadrenomedullin and Peptide Derivations

The initial product of ADM gene translation is preproadrenomedullin, which undergoes a series of post-translational modifications to yield mature, biologically active peptides. oup.comwikipedia.org This processing is a critical step in regulating the function of the adrenomedullin system. thermofisher.comrapidnovor.com

Enzymatic Cleavage Pathways Yielding Adrenomedullin and Associated Fragments

The 185-amino acid preproadrenomedullin in humans contains a 21-amino acid N-terminal signal peptide. oup.com Cleavage of this signal peptide results in the 164-amino acid proadrenomedullin. ahajournals.org Proadrenomedullin serves as a precursor for several bioactive peptides, which are liberated through proteolytic cleavage at specific sites, typically pairs of basic amino acids. researchgate.netahajournals.org

The primary products of proadrenomedullin processing are:

Adrenomedullin (ADM): A 52-amino acid peptide in humans. scispace.com

Proadrenomedullin N-terminal 20 Peptide (PAMP): A 20-amino acid peptide. oup.comnih.gov

Mid-regional pro-adrenomedullin (MR-proADM): A more stable fragment used as a biomarker. researchgate.net

ADM-Gly: A glycine-extended, immature form of ADM. scispace.comgoogle.com

The enzymatic machinery responsible for these cleavages involves prohormone convertases, such as furin. oup.com

Biosynthesis and Maturation of Endogenous Adrenomedullin

Following proteolytic cleavage from proadrenomedullin, the resulting ADM peptide undergoes further maturation to become fully active. scispace.com A key step in this process is the amidation of the C-terminal tyrosine residue. tandfonline.com This amidation is crucial for the biological activity of ADM. researchgate.netnih.gov The glycine (B1666218) residue at the C-terminus of the precursor peptide (ADM-Gly) serves as the signal for this amidation reaction, which is catalyzed by the enzyme peptidylglycine α-amidating monooxygenase (PAM). ahajournals.orgscispace.com The immature, glycine-extended form of ADM (iADM) is the predominant circulating form, but its biological activity in vivo is dependent on its subsequent amidation in tissues. scispace.com

The Adrenomedullin (1-12) Fragment: Origin, Derivation, and Theoretical Significance as an N-Terminal Region

Adrenomedullin (1-12) is an N-terminal fragment of the full-length human adrenomedullin peptide, with the amino acid sequence Tyr-Arg-Gln-Ser-Met-Asn-Asn-Phe-Gln-Gly-Leu-Arg. apexbt.com Its origin lies in the proteolytic processing of the mature 52-amino acid adrenomedullin. While the specific enzymes responsible for generating this particular fragment in vivo are not fully elucidated, it is theorized to arise from the broader catabolism of adrenomedullin.

The theoretical significance of the Adrenomedullin (1-12) fragment is an area of ongoing research. While full-length adrenomedullin has well-documented vasodilatory and other biological effects, the activities of its various fragments are less understood. scispace.comapexbt.com Some fragments of adrenomedullin have been shown to possess biological activities, occasionally with effects opposing the parent molecule. ahajournals.org For instance, certain fragments can have pressor effects, in contrast to the vasodilator action of full-length ADM. ahajournals.org The study of fragments like Adrenomedullin (1-12) is important for understanding the complete physiological and pathological roles of the adrenomedullin system, as these fragments could act as agonists or antagonists at adrenomedullin receptors or have entirely distinct biological targets.

Adrenomedullin Receptor System and Mechanistic Interactions General Adrenomedullin Ligands in Preclinical Research

Characterization of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Proteins (RAMPs)

The primary receptor for adrenomedullin (B612762) is the Calcitonin Receptor-Like Receptor (CLR), a member of the Class B family of GPCRs. nih.govnih.gov However, for CLR to function as a mature receptor, it requires association with one of three single-transmembrane-domain proteins known as Receptor Activity-Modifying Proteins (RAMPs). nih.govnih.gov RAMPs are crucial not only for chaperoning the CLR protein to the cell surface but also for defining the pharmacological phenotype of the resulting receptor complex, determining its affinity for specific ligands. nih.govoup.comresearchgate.net

The specific RAMP that heterodimerizes with CLR dictates the ligand selectivity of the final receptor complex. oup.comresearchgate.net This interaction gives rise to three distinct receptor phenotypes with preferential affinities for either Adrenomedullin (AM) or the structurally related Calcitonin Gene-Related Peptide (CGRP). nih.govnih.gov

CLR and RAMP1: The association of CLR with RAMP1 forms the CGRP receptor (CGRPR). This receptor exhibits a high affinity for CGRP. nih.govnih.govwikipedia.org While AM can bind to the CGRPR, it does so with a lower affinity compared to CGRP. nih.gov

CLR and RAMP2: When CLR combines with RAMP2, it forms the Adrenomedullin 1 Receptor (AM1R). nih.govnih.gov This receptor phenotype shows a high degree of selectivity for AM over CGRP. nih.gov The AM1R is considered the primary receptor responsible for many of the physiological effects of adrenomedullin. wikipedia.org

CLR and RAMP3: The heterodimerization of CLR with RAMP3 creates the Adrenomedullin 2 Receptor (AM2R). nih.govnih.gov The AM2R also binds AM with high affinity but displays less specificity than the AM1R, having an appreciable affinity for βCGRP as well. nih.gov

Table 1: Receptor Phenotypes from CLR and RAMP Heterodimerization

Core Receptor Accessory Protein Resultant Receptor Primary Ligand(s)
CLR RAMP1 CGRP Receptor (CGRPR) CGRP
CLR RAMP2 AM1 Receptor (AM1R) Adrenomedullin

Specific binding sites for adrenomedullin and the components of its receptor system are widely distributed throughout the body. nih.govoup.com In preclinical studies, expression has been identified in a multitude of tissues and cell types, underscoring the peptide's diverse physiological roles. High levels of expression are notably found in the cardiovascular system, including endothelial cells and vascular smooth muscle cells, which aligns with AM's function as a potent vasodilator. nih.govtandfonline.com Receptors are also present in every region of the human brain, including the cerebral cortex, cerebellum, and hypothalamus, suggesting a role as a neurotransmitter or neuromodulator. nih.gov

Table 2: Distribution of Adrenomedullin Receptor System Components in Preclinical Models

Tissue/System Cell Type/Location Receptor Components Noted
Cardiovascular System Endothelial Cells, Vascular Smooth Muscle Cells, Cardiomyocytes CLR, RAMP2, RAMP3
Central Nervous System Cerebral Cortex, Cerebellum, Thalamus, Hypothalamus, Pons Specific AM Binding Sites
Pulmonary System Lung CLR, RAMPs
Renal System Kidney, Renal Proximal Tubules CLR, RAMP2
Integumentary System Keratinocytes, Glandular Cells AM Receptor mRNA

| Tumor Cell Lines | Various (e.g., skin, pancreatic) | AM Receptor mRNA, CLR, RAMP2, RAMP3 |

Ligand Binding Dynamics and Receptor Affinity Studies for Adrenomedullin Peptides

The interaction between adrenomedullin peptides and the CLR/RAMP receptor complexes has been characterized through extensive binding and functional assays. These studies have elucidated the structural requirements for high-affinity binding and receptor activation.

Radioligand binding studies have confirmed the presence of specific, high-affinity binding sites for adrenomedullin in various tissues. nih.gov In the human cerebral cortex, Scatchard analysis revealed a dissociation constant (Kd) of 0.17 ± 0.03 nM and a maximal binding capacity (Bmax) of 99.3 ± 1.9 fmol/mg protein. nih.gov

Structural and biophysical analyses have shown that the C-terminal region of the full-length Adrenomedullin (1-52) peptide is the primary determinant for binding to the extracellular domain of the AM1 receptor. researchgate.net Specific amino acid residues in this C-terminal portion have been identified as essential for high-affinity binding. Alanine-scanning mutagenesis studies on the antagonist fragment AM(22-52) revealed that Tyrosine-52 (Y52), Glycine-51 (G51), and Isoleucine-47 (I47) are critical for binding to the AM1 receptor. nih.gov Substitution of these residues resulted in a more than 100-fold reduction in antagonist potency, confirming their essential role in the ligand-receptor interaction. researchgate.netnih.gov

Table 3: Adrenomedullin Binding Affinity in Human Cerebral Cortex

Parameter Value
Dissociation Constant (Kd) 0.17 ± 0.03 nM

While the full-length adrenomedullin peptide is required for high-affinity receptor binding, studies investigating various fragments of the peptide have demonstrated that shorter segments are largely inactive. nih.gov Specifically, the N-terminal fragment Adrenomedullin (1-12) has been evaluated in competitive binding assays. Research has shown that Adrenomedullin (1-12) is a poor inhibitor of radiolabeled adrenomedullin binding, with a high IC50 value (the concentration required to inhibit 50% of specific binding) of approximately 0.3 µM. nih.gov This finding indicates a lack of direct, high-affinity binding to the receptor. This low affinity suggests that the N-terminal (1-12) portion of the adrenomedullin peptide does not possess significant agonistic or antagonistic activity at the receptor, and that the structural integrity of the whole molecule is necessary for effective receptor interaction. nih.gov

Intracellular Signaling Mechanisms Elicited by Adrenomedullin Mechanistic Insights from in Vitro and Animal Models

G-Protein Coupled Receptor Signaling Pathways

Adrenomedullin (B612762) primarily exerts its effects by binding to a complex formed by the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor (GPCR), and a receptor activity-modifying protein (RAMP), specifically RAMP2 or RAMP3. 5-formyl-ctp.com This interaction initiates a cascade of intracellular signaling events that vary depending on the cell type and physiological context.

Adenylyl Cyclase/Cyclic AMP (cAMP)/Protein Kinase A (PKA) Activation

A cornerstone of Adrenomedullin's signaling is the activation of the adenylyl cyclase/cyclic AMP (cAMP)/protein kinase A (PKA) pathway. nih.gov The binding of Adrenomedullin to its receptor complex stimulates adenylyl cyclase, an enzyme that converts ATP into cAMP. wikipedia.org This elevation in intracellular cAMP levels leads to the activation of PKA. nih.govmdpi.com

This pathway is crucial for many of Adrenomedullin's effects, including vasodilation. 5-formyl-ctp.comnih.gov For instance, in vascular smooth muscle cells, the activation of the cAMP/PKA pathway contributes to relaxation and a decrease in vascular tone. nih.gov Studies have shown that Adrenomedullin can dose-dependently increase cAMP accumulation in both dorsal root ganglion and spinal motor neurons. nih.gov

Table 1: Key Research Findings on Adrenomedullin and the cAMP/PKA Pathway

FindingModel SystemReference
Adrenomedullin induces potent vasodilation mediated by the cAMP pathway.Rat aortic rings 5-formyl-ctp.com
Adrenomedullin inhibits vascular calcification through the cAMP/PKA signaling pathway.In vivo and in vitro models nih.gov
Adrenomedullin stimulates cAMP formation in rat vascular smooth muscle cells.Cultured rat vascular smooth muscle cells nih.gov
Adrenomedullin increases cAMP accumulation in dorsal root ganglion and spinal motor neurons.Rat embryonic neurons nih.gov

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Involvement

Beyond the cAMP/PKA pathway, Adrenomedullin also engages the Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascade. qiagen.comnih.govnih.gov The PI3K/Akt pathway is a critical regulator of numerous cellular processes, including cell survival, growth, and metabolism.

Activation of this pathway by Adrenomedullin has been implicated in its protective effects. For example, in adipocytes, Adrenomedullin has been shown to ameliorate palmitic acid-induced insulin resistance through the PI3K/Akt pathway. nih.gov Furthermore, this pathway is involved in the vasodilatory and myocardial protective actions of Adrenomedullin. nih.gov

Table 2: Adrenomedullin's Engagement of the PI3K/Akt Pathway

EffectModel SystemReference
Ameliorates palmitic acid-induced insulin resistance.3T3-L1 adipocytes and obese rats nih.gov
Mediates vasodilatation and myocardial protection.Not specified nih.gov
Stimulates nitric oxide release in endothelial cells.Endothelial cells qiagen.com

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Cascade

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) cascade is another significant signaling route activated by Adrenomedullin. qiagen.com The MAPK/ERK pathway is a highly conserved signaling module involved in diverse cellular functions like proliferation, differentiation, and migration. genome.jp

In the context of Adrenomedullin signaling, the MAPK/ERK pathway is particularly associated with its angiogenic actions in endothelial cells. qiagen.com Studies in renal cell carcinoma have shown that Adrenomedullin treatment can upregulate ERK1/2 expression, thereby enhancing cancer cell proliferation. mdpi.com This cascade involves a series of protein kinases that ultimately lead to the phosphorylation and activation of ERK. uniprot.orgwikipedia.org

Other Intracellular Signaling Modulators and Downstream Effectors

Adrenomedullin's influence extends to other key intracellular signaling molecules and pathways that contribute to its diverse physiological roles.

Nitric Oxide (NO) Production and its Regulatory Pathways (e.g., eNOS, iNOS)

A critical downstream effect of Adrenomedullin signaling is the production of nitric oxide (NO), a potent vasodilator. mdpi.comoup.com Adrenomedullin stimulates NO production in endothelial cells, which then diffuses to adjacent vascular smooth muscle cells, promoting relaxation. nih.gov This effect is mediated, at least in part, by the activation of endothelial nitric oxide synthase (eNOS). mdpi.comnih.gov

The relationship between Adrenomedullin and NO is multifaceted. Inflammatory cytokines can stimulate Adrenomedullin expression through both NO-dependent and -independent mechanisms. ahajournals.org Furthermore, NO has been shown to mediate the antiapoptotic effect of Adrenomedullin in human endothelial cells. ahajournals.org

Table 3: Adrenomedullin and Nitric Oxide Production

FindingModel SystemReference
Adrenomedullin directly enhances endothelial nitric oxide production.Not specified 5-formyl-ctp.com
The vasodilatory action of Adrenomedullin is mediated by nitric oxide.Rat aortic rings 5-formyl-ctp.com
Adrenomedullin stimulates NO production in endothelial cells via eNOS activation.Endothelial cells mdpi.comnih.gov
NO mediates the antiapoptotic effect of Adrenomedullin.Human endothelial cells ahajournals.org

Intracellular Calcium Concentration Modulation

Adrenomedullin also modulates intracellular calcium concentration ([Ca²⁺]i). nih.gov In cultured hippocampal neurons, Adrenomedullin has been observed to decrease the resting [Ca²⁺]i in a concentration-dependent manner. nih.gov This effect is thought to be mediated by suppressing Ca²⁺ release from inositol 1,4,5-trisphosphate (IP₃)-sensitive stores. nih.gov

While some studies suggest Adrenomedullin can increase intracellular Ca²⁺ levels in endothelial cells, leading to eNOS activation, others indicate a reduction in [Ca²⁺]i in different cell types. nih.govnih.gov This highlights the cell-type specific nature of Adrenomedullin's effects on calcium signaling.

Regulation of Small GTPases (e.g., RhoA, Rac1) and Actin Cytoskeleton Reorganization

The Yin and Yang of RhoA and Rac1 Regulation

Adrenomedullin signaling exhibits a dual regulatory effect on the Rho family of GTPases, primarily characterized by the inhibition of RhoA and the promotion of Rac1 activity. This balanced modulation is crucial for the dynamic remodeling of the actin cytoskeleton.

Inhibition of the RhoA/ROCK Pathway:

In vitro studies have demonstrated that AM-induced elevation of cAMP and subsequent activation of PKA play a central role in suppressing the RhoA signaling pathway. physiology.orguni.lu The RhoA pathway, particularly through its downstream effector Rho-associated coiled-coil containing protein kinase (ROCK), is a primary driver of stress fiber formation and actomyosin contractility. By inhibiting RhoA activation, AM effectively dismantles these contractile structures. tandfonline.comnih.govnih.gov This inhibitory mechanism is a key component of AM's ability to enhance the endothelial barrier, as the reduction in stress fibers alleviates tension on cell-cell junctions. tandfonline.comnih.govnih.gov

The signaling cascade involves PKA-mediated phosphorylation events that interfere with the activation of RhoA. physiology.orguni.lu Furthermore, the cAMP-EPAC/Rap1 pathway also contributes to RhoA inhibition. tandfonline.comnih.gov Rap1, a small GTPase activated by EPAC, can indirectly suppress RhoA activity, further reinforcing the barrier-protective effects of Adrenomedullin. tandfonline.comnih.gov

Promotion of Rac1 Activity:

Conversely, Adrenomedullin signaling actively promotes the activation of Rac1. tandfonline.comnih.gov Rac1 is a key regulator of actin polymerization at the cell periphery, driving the formation of lamellipodia and cortical actin structures. tandfonline.comnih.gov The activation of Rac1 is also mediated through the cAMP-EPAC/Rap1 pathway. tandfonline.comnih.gov This leads to the strengthening of the cortical actin network, which provides structural support to the cell and enhances the stability of cell-cell adhesions.

The table below summarizes the contrasting effects of Adrenomedullin on RhoA and Rac1, based on in vitro findings.

Small GTPaseEffect of Adrenomedullin SignalingDownstream Effect on Actin Cytoskeleton
RhoA InhibitionReduction in stress fiber formation and actomyosin contractility
Rac1 PromotionEnhancement of cortical actin formation and lamellipodia

Remodeling the Actin Cytoskeleton: From Stress Fibers to Cortical Stability

The differential regulation of RhoA and Rac1 by Adrenomedullin culminates in a significant reorganization of the actin cytoskeleton. The inhibition of the RhoA/ROCK pathway leads to the disassembly of contractile stress fibers. This process is critical in vascular smooth muscle cells, contributing to vasodilation. In endothelial cells, the reduction of stress fibers is integral to the stabilization of the endothelial barrier. tandfonline.comnih.govnih.gov

The following table details the research findings from in vitro and animal models that have elucidated the mechanisms of Adrenomedullin's action on small GTPases and the actin cytoskeleton.

Model SystemKey Findings
Human Microvascular Endothelial Cells (HMEC) Pretreatment with agents that elevate cAMP (mimicking AM signaling) inhibited thrombin-induced RhoA activation and its translocation to the cell membrane. physiology.orgnih.gov This effect was mediated by PKA. physiology.orgnih.gov
Cultured Rat Vascular Smooth Muscle Cells (VSMC) Adrenomedullin was found to inhibit endothelin-1 production, a process likely mediated through a cAMP-dependent pathway. nih.gov While not directly measuring RhoA/Rac1, this points to AM's ability to counteract contractile signals.
Review of Endothelial and Epithelial Barrier Function Adrenomedullin and Intermedin trigger signaling cascades that increase cAMP, activating PKA and EPAC/Rap1. This leads to the inhibition of RhoA/ROCK activation and the promotion of Rac1 function, resulting in endothelial barrier stabilization. tandfonline.comnih.govnih.gov

Physiological and Pathophysiological Roles of Adrenomedullin Mechanistic Research in in Vitro and Animal Models, Excluding Clinical Outcomes

Vascular Biology and Endothelial Function

Adrenomedullin (B612762) plays a critical role in maintaining cardiovascular homeostasis through its effects on blood vessels and the endothelium. nih.gov It is involved in the regulation of vascular tone, permeability, and the structural integrity of the vascular wall. mdpi.comfrontiersin.org

Mechanisms of Angiogenesis and Lymphangiogenesis in Experimental Models

Adrenomedullin is recognized as a significant factor in both angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels). nih.govoup.com In vitro studies have demonstrated that Adrenomedullin stimulates the proliferation, migration, and network formation of human lymphatic microvascular endothelial cells (HLMVECs). oup.com This pro-angiogenic and pro-lymphangiogenic activity is crucial in both normal physiological processes and in pathological conditions such as tumor growth. rupress.orgnih.gov

Experimental models have shown that Adrenomedullin promotes endothelial cell proliferation and capillary formation. nih.gov For instance, in a hind-limb ischemia model, Adrenomedullin treatment enhanced blood flow and capillary development. nih.gov The peptide directly promotes endothelial cell growth and survival through the activation of downstream signaling pathways, including the MAPK/ERK pathway. jci.org In a mouse model of tail lymphedema, Adrenomedullin administration was found to directly promote both lymphangiogenesis and angiogenesis. oup.com Furthermore, in the context of myocardial infarction, Adrenomedullin secreted by the epicardium has been shown to drive reparative cardiac lymphangiogenesis. nih.govahajournals.org

The table below summarizes key findings from experimental models on the role of Adrenomedullin in angiogenesis and lymphangiogenesis.

Model SystemKey Findings
Cultured Human Lymphatic Microvascular Endothelial Cells (HLMVEC)Adrenomedullin promoted proliferation, migration, and network formation. oup.com
Mouse Hind-Limb Ischemia ModelAdrenomedullin promoted endothelial cell proliferation and capillary formation, leading to improved blood flow. nih.gov
Mouse Model of Tail LymphedemaAdrenomedullin directly stimulated both lymphangiogenesis and angiogenesis. oup.com
Mouse Model of Myocardial InfarctionEpicardial-secreted Adrenomedullin drove reparative cardiac lymphangiogenesis. nih.govahajournals.org
In Vitro Co-culture ExperimentsTumor cell-derived Adrenomedullin exerted a pro-angiogenic effect on endothelial cells. rupress.org

Regulation of Endothelial Barrier Integrity and Vascular Permeability

A crucial function of Adrenomedullin is the preservation of endothelial barrier integrity and the regulation of vascular permeability. mdpi.comnih.gov In vitro studies using human umbilical vein endothelial cells (HUVECs) and porcine pulmonary artery endothelial cells have shown that Adrenomedullin can dose-dependently reduce hyperpermeability induced by inflammatory agents like hydrogen peroxide and thrombin. ahajournals.org This stabilizing effect on the endothelial barrier is critical in conditions such as sepsis, where vascular leakage is a major contributor to organ damage. frontiersin.org

Mechanistically, Adrenomedullin helps to tighten endothelial cell junctions. nih.gov It has been shown to diminish stimulus-dependent stress fiber formation and the formation of intercellular gaps in HUVECs. ahajournals.org The peptide can reverse myosin light chain phosphorylation and stress-fiber formation, leading to a stabilization of the endothelial barrier. frontiersin.org In lymphatic endothelial cells, Adrenomedullin stimulation causes a reorganization of tight junction proteins, thereby tightening the cell membrane. frontiersin.org

The following table details research findings on Adrenomedullin's role in regulating endothelial barrier function.

Cell/Animal ModelPermeability-Inducing AgentEffect of Adrenomedullin
Human Umbilical Vein Endothelial Cells (HUVEC)Hydrogen peroxide, ThrombinReduced hyperpermeability ahajournals.org
Porcine Pulmonary Artery Endothelial CellsHydrogen peroxide, ThrombinReduced hyperpermeability ahajournals.org
Isolated Perfused Rabbit LungsHydrogen peroxideBlocked edema formation ahajournals.org
Cortactin-deficient Human Microvascular Endothelial Cells-Reversed myosin light chain phosphorylation and stress-fiber formation frontiersin.org
Cortactin Knockout Mice-Rescued the increase in endothelial permeability frontiersin.org

Effects on Vascular Smooth Muscle Cell Proliferation and Migration

Adrenomedullin exerts significant inhibitory effects on the proliferation and migration of vascular smooth muscle cells (VSMCs), which are key events in the development of atherosclerosis and restenosis. ahajournals.orgnih.gov In cultured rat VSMCs, Adrenomedullin has been shown to inhibit migration stimulated by fetal calf serum (FCS) and platelet-derived growth factor (PDGF)-BB in a concentration-dependent manner. ahajournals.orgnih.gov

The inhibitory action of Adrenomedullin on VSMC proliferation is also well-documented. It has been found to inhibit FCS-stimulated increases in thymidine (B127349) incorporation and cell number in cultured rat VSMCs. nih.gov Furthermore, Adrenomedullin and its related peptide, proadrenomedullin N-terminal 20 peptide (PAMP), have been shown to inhibit angiotensin II-induced VSMC proliferation. nih.govnih.gov These effects are often mediated through a cAMP-dependent process. ahajournals.orgnih.govnih.gov

Key findings on the effects of Adrenomedullin on VSMCs are summarized below.

Cell TypeStimulantEffect of Adrenomedullin
Rat Vascular Smooth Muscle CellsFetal Calf Serum (FCS), Platelet-Derived Growth Factor (PDGF)-BBInhibited migration ahajournals.orgnih.gov
Rat Vascular Smooth Muscle CellsFetal Calf Serum (FCS)Inhibited proliferation nih.gov
Human Coronary Artery Smooth Muscle CellsAngiotensin IIInhibited migration ahajournals.org
Rat Vascular Smooth Muscle CellsAngiotensin IIInhibited proliferation nih.govnih.gov

Cellular Growth, Proliferation, and Apoptosis Regulation in Research Models

Beyond its vascular effects, Adrenomedullin plays a role in the fundamental cellular processes of growth, proliferation, and apoptosis. wikipedia.orgmdpi.com

Modulation of Cell Growth and Differentiation Processes

Adrenomedullin has been shown to modulate cell growth and differentiation in various cell types. mdpi.comoup.com For instance, in human leukemia cell lines, the production and secretion of Adrenomedullin increase as the cells differentiate into macrophage-like cells. nih.gov This suggests a role for Adrenomedullin in the differentiation process of these immune cells.

In the context of development, Adrenomedullin has been found to promote the differentiation of rat trophoblast stem cells into trophoblast giant cells, a critical process in placental development. oup.comresearchgate.net This effect appears to be mediated by Adrenomedullin receptors and involves the mechanistic target of rapamycin (B549165) (MTOR) signaling pathway. oup.com Additionally, Adrenomedullin has been implicated in the modulation of osteoclastogenesis, the differentiation of osteoclasts, which are cells responsible for bone resorption. elsevierpure.com

Anti-Apoptotic Mechanisms in Endothelial and Other Cell Types

A significant function of Adrenomedullin is its ability to protect cells from apoptosis, or programmed cell death. mdpi.comoup.com This anti-apoptotic effect has been extensively studied in endothelial cells. In cultured rat endothelial cells, Adrenomedullin was found to suppress apoptosis induced by serum deprivation without stimulating cell proliferation. oup.com Similarly, in human umbilical vein endothelial cells, Adrenomedullin treatment reduced the number of apoptotic cells. nih.gov

The anti-apoptotic mechanisms of Adrenomedullin are multifaceted. In some models, its protective effect is mediated by nitric oxide, although it appears to be independent of cGMP. nih.gov In the context of sepsis, administration of Adrenomedullin and its binding protein has been shown to attenuate vascular endothelial cell apoptosis. nih.gov This protective effect was associated with an increase in the anti-apoptotic protein Bcl-2 and a decrease in the expression of the pro-apoptotic gene Bax. nih.gov These findings highlight Adrenomedullin's role as a survival factor for endothelial and potentially other cell types, particularly under conditions of stress or injury. oup.comnih.govmdpi.com

Immunomodulatory and Anti-inflammatory Mechanisms in Preclinical Studies

Adrenomedullin (AM) has demonstrated significant immunomodulatory and anti-inflammatory properties in a variety of preclinical settings. These effects are attributed to its ability to influence immune cell function, modulate cytokine production, and protect against inflammatory insults in various tissues. nih.govfrontiersin.org

In vitro studies have consistently shown that Adrenomedullin can suppress the production of pro-inflammatory cytokines. nih.gov For instance, in lipopolysaccharide (LPS)-stimulated rat alveolar macrophages, AM significantly inhibited the release of cytokine-induced neutrophil chemoattractant (CINC/CXCL-1), an effect potentially mediated through a cAMP-dependent mechanism. frontiersin.org Furthermore, AM has been found to down-regulate the expression of tumor necrosis factor-alpha (TNF-α) in macrophages. nih.gov In murine models of arthritis, AM treatment led to a down-regulation in the production of several pro-inflammatory cytokines, including TNF-α, interferon-gamma (IFN-γ), interleukin-6 (IL-6), IL-1β, and IL-12 within the inflamed joints. nih.gov Concurrently, AM increased the levels of the anti-inflammatory cytokine IL-10. nih.gov

The influence of Adrenomedullin extends to various immune cells. It has been shown to induce a semi-mature, tolerogenic phenotype in dendritic cells (DCs). nih.gov AM-stimulated DCs exhibit lower levels of co-stimulatory molecules and reduced release of pro-inflammatory cytokines compared to DCs stimulated with potent activators like LPS or CpG motifs. nih.gov Interestingly, AM-stimulated DCs produce high levels of IFN-γ but not IL-10. nih.gov Moreover, AM can inhibit the maturation of DCs induced by LPS. nih.gov In the context of experimental autoimmune uveitis, AM administration was found to increase the number of regulatory T cells (Tregs) and M2 macrophages, contributing to the resolution of inflammation. nih.gov

Interactive Table: Effect of Adrenomedullin on Cytokine Production in Preclinical Models

Model System Stimulant Key Cytokine Changes Reference
Rat Alveolar Macrophages Lipopolysaccharide (LPS) ↓ CINC/CXCL-1 frontiersin.org
Murine Arthritis Model Collagen-Induced ↓ TNF-α, IFN-γ, IL-6, IL-1β, IL-12; ↑ IL-10 nih.gov
Murine Dendritic Cells Adrenomedullin ↑ IFN-γ; No change in IL-10 nih.gov
DSS-Induced Colitis (Mice) Dextran (B179266) Sulfate (B86663) Sodium ↓ IL-1β, KC (murine IL-8) nih.gov

The protective effects of Adrenomedullin have been extensively documented in various animal models of inflammatory conditions. In models of endotoxemia, administration of AM resulted in improved hemodynamics, reduced vascular leakage, decreased organ damage, and better outcomes. frontiersin.org

In experimental models of colitis, such as those induced by dextran sulfate sodium (DSS) or trinitrobenzenesulfonic acid (TNBS), AM administration has been shown to ameliorate the severity of the disease. nih.govsciencepublishinggroup.com Treatment with AM in these models reduces clinical symptoms like weight loss, diarrhea, and bloody stools, and lessens histological damage in the colon. sciencepublishinggroup.commdpi.com The mechanisms behind these protective effects are multifaceted. AM has been shown to inhibit the production of inflammatory cytokines within the intestinal mucosa, maintain the integrity of the epithelial barrier, and stimulate angiogenesis for tissue repair. nih.gov For example, in a DSS-induced colitis model, exogenous AM decreased both colonic and serum levels of IL-1β and KC (a neutrophil chemoattractant). nih.gov Furthermore, AM can promote the regeneration of the injured intestinal epithelium. nih.gov Studies have also indicated that AM may exert its anti-inflammatory actions through the hypoxia-inducible factor (HIF)-1α pathway, as high levels of AM promote the synthesis of this protective factor in the mucosa. mdpi.com Another proposed mechanism involves the inhibition of the STAT3–NFκB pathway. mdpi.com

Organ-Specific Mechanistic Research (Preclinical and In Vitro Studies)

Adrenomedullin plays a crucial role in the regulation of renal hemodynamics. mdpi.com In preclinical studies using anesthetized dogs, intrarenal arterial infusion of Adrenomedullin elicited dose-dependent increases in renal blood flow, indicating a potent renal vasodilatory action. nih.gov This vasodilation occurs without significant changes in systemic blood pressure or heart rate at lower doses. nih.gov

While Adrenomedullin robustly increases renal blood flow, its effect on the glomerular filtration rate (GFR) is more modest. In the same canine model, GFR did not increase at lower doses of AM and only showed a marginal increase at the highest dose. nih.gov Despite the modest impact on GFR, AM infusion at higher rates led to increased urine flow and urinary excretion of sodium and potassium, demonstrating a diuretic and natriuretic effect. mdpi.comnih.gov In vitro studies have shown that cultured differentiated podocytes, a key component of the glomerular filtration barrier, express AM mRNA and secrete the peptide. nih.gov The expression and secretion of AM by these cells are upregulated by stimuli associated with podocyte injury, such as oxidative stress and inflammatory cytokines, suggesting a potential protective role for AM in glomerular pathophysiology. nih.gov

Interactive Table: Effects of Intrarenal Adrenomedullin Infusion in a Canine Model

Parameter Low Dose High Dose Reference
Renal Blood Flow ↑ (10-26%) ↑ (37%) nih.gov
Glomerular Filtration Rate No significant change ↑ (Marginally by 9%) nih.gov
Urine Flow No significant change ↑ (Dose-dependently) nih.gov
Sodium Excretion No significant change ↑ (Dose-dependently) nih.gov
Potassium Excretion No significant change ↑ (Dose-dependently) nih.gov

Adrenomedullin is widely expressed throughout the gastrointestinal tract and acts as a regulator of various physiological processes. mdpi.com It has been shown to be a potent inhibitor of gastric acid secretion. nih.gov Ex vivo studies suggest that AM's inhibitory action may be mediated through intramural fundic neurons, stimulating the release of somatostatin, which in turn inhibits histamine (B1213489) and acid secretion. nih.gov

In addition to its effects on secretion, Adrenomedullin plays a role in mucosal defense and repair. In vitro studies using both rat and human gastric mucosa have demonstrated that AM promotes and accelerates epithelial restitution following mild chemical damage. nih.govnih.gov This effect helps in the rapid recovery of mucosal integrity. nih.gov The peptide is also overexpressed in various stomach cells during the healing and scarring phases of gastric ulcers, further supporting its role in tissue repair. nih.gov In animal models of colitis, AM has been shown to enhance intestinal epithelial integrity by upregulating the expression of tight junction proteins like claudin-4, thereby strengthening the mucosal barrier. nih.gov While direct evidence on its role in motility is complex, its broad regulatory functions within the gastrointestinal tract suggest it is involved in the coordinated processes of digestion. mdpi.com

Adrenomedullin and its receptors are expressed in the central nervous system, where the peptide is involved in various physiological and protective functions. nih.gov Preclinical research indicates that AM has a regulatory role in the behavior of adult neural stem cells. nih.gov It can influence the proliferation rate and the differentiation of these stem cells into neurons, astrocytes, and oligodendrocytes, likely through the PI3K/Akt signaling pathway. nih.gov

Furthermore, Adrenomedullin exhibits neuroprotective properties in models of acute brain injury. In a rat model of traumatic brain injury, AM treatment was shown to have anti-inflammatory, antioxidant, and anti-apoptotic effects. nih.gov This neuroprotective action is associated with a reduction in secondary brain damage following trauma. nih.gov For instance, in this model, AM administration led to a significant decrease in serum TNF-α levels, indicating a reduction in the systemic inflammatory response to brain injury. nih.gov These findings suggest that AM may help mitigate the damaging cascade of events that follows an initial brain injury. nih.gov

Reproductive System: Mechanistic Studies in Embryo Implantation and Fetal Development

Adrenomedullin (AM) plays a critical role in the establishment and maintenance of a successful pregnancy, influencing key processes from uterine receptivity and embryo implantation to fetal growth and development. Mechanistic studies, primarily in rodent models, have elucidated the multifaceted functions of this peptide in the reproductive system.

Maternal expression of AM is fundamental for preparing the uterus for embryo implantation. In mouse models, even a 50% reduction in maternal AM expression (haploinsufficiency) results in significant subfertility. nih.gov This is characterized by defects in uterine receptivity, including a reduced number of pinopodes, which are specialized cellular projections on the uterine lining essential for blastocyst attachment. nih.gov Furthermore, pregnant mice with reduced maternal AM exhibit abnormal spacing and overcrowding of implantation sites, leading to an increased rate of embryo loss. nih.gov Consequently, these mice have significantly smaller litter sizes compared to their wild-type counterparts. nih.govnih.gov

Once implantation occurs, both maternal and fetal AM are crucial for normal fetal development. Studies in rats have shown that antagonism of AM during pregnancy leads to intrauterine growth restriction (IUGR) and abnormal placental vascularization. nih.gov Similarly, mouse models have demonstrated a high rate of fetal growth restriction in offspring from AM-haploinsufficient mothers, regardless of the fetal genotype. nih.gov

The complete absence of Adrenomedullin, as demonstrated in AM knockout mouse models, has profound and lethal consequences for fetal development. AM-deficient embryos die at mid-gestation, specifically between embryonic days 13.5 and 14.5. pnas.org The primary cause of death is severe cardiovascular abnormalities, including underdeveloped arterial walls and overdeveloped ventricular trabeculae, leading to extreme hydrops fetalis. pnas.orgahajournals.org This highlights the indispensable role of AM in cardiovascular morphogenesis during embryonic development.

Conversely, overexpression of AM in mouse models (Admhi/hi) results in enlarged hearts due to cardiac hyperplasia, a phenotype that can be reversed by reducing AM levels. ahajournals.orgnih.gov This further underscores the tight regulation of cardiac growth by Adrenomedullin during embryogenesis. nih.gov

Table 1: Effects of Altered Adrenomedullin Expression on Reproductive Outcomes in Mouse Models
Genotype/ModelKey Mechanistic FindingsObserved PhenotypeQuantitative Data
Maternal AM Haploinsufficiency (Adm+/-)Defective uterine receptivity, reduced pinopode formation, abnormal implantation site spacing. nih.govSubfertility, increased embryo loss, fetal growth restriction. nih.govnih.govAverage litter size of 4.1 pups compared to 7.1 in wild-type mice. nih.gov
AM Knockout (Adm-/-)Essential for cardiovascular development, including proper formation of arterial walls and ventricular trabeculae. pnas.orgahajournals.orgEmbryonic lethality between E13.5 and E14.5, extreme hydrops fetalis, severe cardiovascular defects. pnas.orgNo viable offspring from Adm+/- x Adm+/- matings. pnas.org
AM Overexpression (Admhi/hi)Drives cardiomyocyte hyperplasia during embryogenesis. ahajournals.orgnih.govEnlarged hearts in embryos. ahajournals.orgnih.govData not specified.

Hematopoietic System: Impact on Hematopoietic Stem Cells and Leukemia Cell Biology

Adrenomedullin is also an important regulator within the hematopoietic system, influencing the behavior of both normal hematopoietic stem cells (HSCs) and malignant leukemia cells. In vitro studies have demonstrated that AM can stimulate the proliferation of hematopoietic progenitor cells.

Mononuclear hematopoietic cells isolated from cord blood have been shown to express AM. nih.gov When cultured in semisolid media supplemented with growth-promoting cytokines, the addition of AM markedly enhanced the clonal growth of these cord blood hematopoietic cells. nih.gov This suggests a role for AM in the expansion of HSC populations.

In the context of hematological malignancies, particularly acute myeloid leukemia (AML), the expression and function of Adrenomedullin are significantly altered. Studies have consistently shown that AM is overexpressed in AML cells when compared to normal CD34+ hematopoietic stem cells. nih.govnih.gov This overexpression is particularly prominent in the leukemic stem cell (LSC) subpopulation compared to their normal HSC counterparts. nih.gov

The level of AM expression in AML has been found to vary among different cytogenetic and molecular subtypes of the disease. The highest levels of AM expression are typically observed in AML with inv(16)/t(16;16) or a complex karyotype. nih.govnih.gov Conversely, lower levels of AM expression are associated with AML cases harboring FLT3-ITD or NPM1 mutations. nih.govnih.gov

Mechanistically, exogenous AM has been shown to promote the proliferation of AML cell lines through the ERK/MAPK signaling pathway. nih.gov Furthermore, the expression of AM in AML is associated with a stem cell phenotype and inflammatory signatures, which are factors that can contribute to therapy resistance and disease relapse. nih.govnih.gov

Table 2: Role of Adrenomedullin in the Hematopoietic System
Cell TypeKey Mechanistic FindingsObserved EffectQuantitative Data/Specific Subtypes
Cord Blood Hematopoietic Stem CellsStimulates clonal growth in the presence of cytokines. nih.govEnhanced proliferation and expansion of hematopoietic progenitors. nih.gov"Markedly enhanced" clonal growth. nih.gov
Acute Myeloid Leukemia (AML) CellsPromotes proliferation via the ERK/MAPK pathway; associated with a stem cell phenotype and inflammatory signatures. nih.govOverexpressed in AML cells, particularly in leukemic stem cells, compared to normal HSCs. nih.govnih.govHighest expression in inv(16)/t(16;16) and complex karyotype AML. Lower expression in FLT3-ITD and NPM1-mutated AML. nih.govnih.gov

Adrenomedullin 1 12 As a Research Tool and in Structure Activity Relationship Studies

Peptide Synthesis and Derivatization for Research Applications

The synthesis of adrenomedullin (B612762) fragments, including AM (1-12), is crucial for research into the biological functions of the larger adrenomedullin peptide. These synthetic peptides are often created using solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. This method allows for the precise construction of the peptide chain, enabling researchers to study specific fragments of the parent molecule.

Derivatization of these synthetic peptides is a key strategy for various research applications. For instance, peptides can be labeled with radioactive isotopes, fluorescent tags, or biotin (B1667282) to facilitate their use in receptor binding assays, immunoassays, and imaging studies. Chemical modifications, such as pegylation (the attachment of polyethylene (B3416737) glycol chains), have been employed to enhance the plasma half-life of adrenomedullin analogs, although this can sometimes lead to reduced signaling potency. The development of water-soluble reagents for creating disulfide bonds is also an important advancement in the synthesis of more complex adrenomedullin analogs that mimic the native structure. researchgate.net

Applications of Adrenomedullin (1-12) in Antibody Generation and Immunoassays

The N-terminal region of adrenomedullin, which includes the (1-12) sequence, is a key target for the generation of specific antibodies. Adrecizumab, a humanized monoclonal antibody, specifically targets this N-terminal portion of adrenomedullin. nih.gov This antibody is non-neutralizing, meaning it binds to adrenomedullin without blocking its biological activity. nih.gov This property is advantageous as it can extend the half-life of endogenous adrenomedullin in the bloodstream by protecting it from enzymatic degradation. nih.gov

Synthetic peptides corresponding to the N-terminal sequence of mature adrenomedullin, such as AM (1-12), are useful in the production of antibodies for immunoassays. google.com These antibodies are essential components of various immunoassay formats, including:

Radioimmunoassay (RIA): Competitive assays where a radiolabeled antigen competes with an unlabeled antigen for a limited number of antibody binding sites.

Enzyme-Linked Immunosorbent Assay (ELISA): These assays use antibodies to detect and quantify peptides. In a sandwich ELISA, for example, one antibody captures the target peptide, and a second, labeled antibody is used for detection. antibodies.com

Chemiluminescence Immunoassay: This technique uses antibodies labeled with chemiluminescent molecules to detect the target peptide, offering high sensitivity. nih.gov

These immunoassays are critical for measuring the levels of adrenomedullin and its related fragments in biological samples, which is important for both basic research and as a potential diagnostic or prognostic biomarker in various diseases. nih.gov

Structure-Activity Relationship (SAR) Studies of Adrenomedullin Peptides and Analogs

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For adrenomedullin, these studies have provided critical insights into the features necessary for receptor binding and activation.

The structure of human adrenomedullin, a 52-amino acid peptide, includes two key features that are critical for its biological activity: a disulfide bridge and a C-terminal amidation. nih.govoup.com The disulfide bond forms a ring structure between the cysteine residues at positions 16 and 21. nih.govnih.gov The C-terminus of the peptide is amidated at Tyrosine-52. nih.govoup.com

Numerous studies have demonstrated that both the cyclic structure formed by the disulfide bridge and the amidation of the C-terminal residue are crucial for high-affinity receptor binding and the subsequent generation of intracellular signals like cyclic AMP (cAMP). nih.govresearchgate.net Alterations to these structures, such as linearization of the peptide by reducing the disulfide bond or deamidation of the C-terminus, significantly reduce the peptide's biological potency. nih.gov The conservation of these structural motifs across the calcitonin peptide family, which includes calcitonin gene-related peptide (CGRP) and amylin, underscores their functional importance. nih.gov

Structural FeatureLocation in Human AdrenomedullinFunctional Importance
Disulfide BridgeBetween Cysteine-16 and Cysteine-21Forms a critical ring structure required for receptor activation. nih.gov
C-terminal AmidationTyrosine-52Essential for high-affinity receptor binding and subsequent cAMP generation. nih.gov

While the mid-region and C-terminus of adrenomedullin are critical for receptor binding and activation, the N-terminal fragments have also been evaluated for their potential roles. Studies have investigated various fragments of adrenomedullin to pinpoint the specific regions responsible for its effects. The N-terminus of adrenomedullin is generally considered to be unrelated to its direct bioactivity in terms of receptor activation. nih.gov This is supported by the fact that adrecizumab, an antibody that binds to the N-terminus, does not neutralize the peptide's function. nih.gov

The development of synthetic agonists and antagonists of the adrenomedullin receptors has been a key area of research for elucidating the peptide's physiological and pathological roles. These tools allow for the specific activation or inhibition of adrenomedullin signaling pathways, which is invaluable for mechanistic studies.

Agonists: Researchers have worked on developing adrenomedullin analogs with improved properties, such as a longer plasma half-life. acs.org Modifications like palmitoylation have been used to create sustained activation of the adrenomedullin receptors. nih.gov These long-acting agonists are useful for studying the prolonged effects of receptor activation.

Antagonists: Truncated forms of adrenomedullin, such as AM (22-52), have been identified as antagonists. nih.govwindows.net These antagonists work by binding to the receptor without eliciting a biological response, thereby blocking the action of the endogenous full-length peptide. Further research has focused on creating more potent and selective antagonists by generating chimeric peptides that combine sequences from adrenomedullin and related peptides like CGRP. windows.net These antagonists are critical for investigating the consequences of blocking adrenomedullin signaling in various experimental models, from cell culture to in vivo studies.

The table below summarizes some of the key types of adrenomedullin peptide analogs and their research applications.

Peptide TypeExample(s)Key Structural Feature(s)Research Application
Full-Length Agonist Native Adrenomedullin (1-52)Disulfide bridge and C-terminal amidationStudying the full range of adrenomedullin's biological effects.
Long-Acting Agonist Palmitoylated AM analogsLipid modification for extended half-lifeInvestigating sustained receptor activation. nih.gov
Peptide Antagonist Adrenomedullin (22-52)Truncated C-terminal fragmentBlocking adrenomedullin receptor signaling to study the effects of its inhibition. nih.govwindows.net
Chimeric Antagonist AM/CGRP chimerasCombination of sequences from related peptidesDeveloping more potent and selective receptor antagonists. windows.net

Advanced Methodologies and Research Approaches in Adrenomedullin Peptide Studies

In Vitro Cellular Models and Cell Culture Systems (e.g., Endothelial Cells, VSMCs, Stem Cells)

The study of Adrenomedullin (B612762) (AM) and its truncated form, Adrenomedullin (1-12), human, heavily relies on in vitro cellular models to elucidate its physiological and pathophysiological roles. Vascular endothelial cells and vascular smooth muscle cells (VSMCs) are primary models due to AM's significant cardiovascular effects. Cultured endothelial cells have been instrumental in demonstrating that these cells actively synthesize and secrete AM. This endothelial production of AM is thought to directly act on adjacent VSMCs to regulate vascular tone. In VSMCs, the effects of AM on proliferation are complex, with some studies indicating an antiproliferative effect while others suggest a potent mitogenic effect, particularly in serum-deprived conditions, mediated through the activation of protein tyrosine kinase-MAPK pathways nih.gov.

Stem cells have also emerged as a crucial model system for understanding the diverse functions of AM. In human dental pulp stem cells (DPSCs), AM has been shown to promote proliferation and inhibit apoptosis researchgate.net. Overexpression of AM in DPSCs can alleviate cellular senescence by regulating the cell cycle researchgate.netnih.gov. Research on hematopoietic stem cells has revealed that AM stimulates their proliferation through an autocrine mechanism spandidos-publications.com. Furthermore, in the context of neural stem cells, AM is considered a growth and cell fate regulatory factor nih.gov. The peptide's role as a growth factor is cell-type dependent, stimulating proliferation in some cells like fibroblasts and keratinocytes, while inhibiting it in others such as glial cells nih.gov.

The following table summarizes the effects of Adrenomedullin on various in vitro cell models:

Interactive Data Table: Effects of Adrenomedullin on Different Cell Types in Vitro
Cell TypeObserved Effects of AdrenomedullinKey Signaling Pathways Implicated
Vascular Endothelial CellsSynthesis and secretion of AM, anti-apoptotic effects, regulation of permeability and migration.PI3K/Akt, Nitric Oxide (NO) signaling.
Vascular Smooth Muscle Cells (VSMCs)Regulation of vascular tone, context-dependent effects on proliferation (both mitogenic and antiproliferative).cAMP/PKA, protein tyrosine kinase-MAPK.
Dental Pulp Stem Cells (DPSCs)Promotes proliferation, inhibits apoptosis, alleviates cellular senescence.JNK/C-Jun, Src/GSK-3β, miR-152/CCNA2 pathway. nih.gov
Hematopoietic Stem CellsStimulates proliferation via an autocrine mechanism. spandidos-publications.comNot specified in the provided context.
Neural Stem CellsActs as a growth and cell fate regulatory factor. nih.govNot specified in the provided context.
Acute Myeloid Leukemia (AML) CellsPromotes proliferation, potential role in impaired differentiation.PI3K/Akt, ERK/MAPK. spandidos-publications.com

Genetically Engineered Animal Models (e.g., Knockout, Conditional Knockout, Transgenic Models)

Genetically engineered animal models have been pivotal in confirming the physiological importance of Adrenomedullin in vivo, particularly within the vasculature. The creation of knockout and transgenic mice has provided invaluable insights into the functions of the AM peptide that could not be fully elucidated through in vitro studies alone.

Systemic knockout of the Adrenomedullin gene (Adm) in mice results in embryonic lethality, highlighting the critical role of AM in development. To overcome this, conditional knockout models have been developed. For instance, a brain-specific conditional knockout of AM was created using the Cre/loxP system. These mice, which lack AM expression in the central nervous system but have normal levels in other organs, exhibit behavioral changes, including impaired motor coordination, hyperactivity, and increased anxiety, demonstrating the neuroprotective and homeostatic functions of AM in the brain.

Transgenic models overexpressing Adrenomedullin have also been utilized to study its effects. These models have been instrumental in confirming the vasodilatory and protective roles of AM in various pathological conditions. The use of these genetically modified animals has solidified the understanding of Adrenomedullin's importance in cardiovascular physiology and developmental processes.

Molecular Biology Techniques for Gene Expression and Protein Analysis (e.g., RT-PCR, Quantitative PCR, Immunohistochemistry, Flow Cytometry)

A variety of molecular biology techniques are employed to study the expression and regulation of the Adrenomedullin gene (ADM) and its protein product. Reverse transcription-polymerase chain reaction (RT-PCR) and quantitative PCR (qPCR) are standard methods used to detect and quantify ADM mRNA levels in tissues and cultured cells. For example, qPCR has been used to confirm the significant transcriptional upregulation of the ADM gene in response to stimuli like hypoxia biorxiv.org. These techniques have been applied to various cell lines, including human skin cell lines and adrenal cells, to confirm the presence of ADM and its receptor transcripts oup.combioscientifica.com.

Immunohistochemistry is widely used to visualize the localization of the Adrenomedullin peptide within tissues, providing spatial context to its expression. This technique has been crucial in identifying the specific cell types that produce AM in various organs.

Flow cytometry is another valuable tool for analyzing Adrenomedullin at the single-cell level. It can be used to quantify the percentage of cells expressing the peptide and to analyze the expression of its receptors, RAMPs and CRLR spandidos-publications.com. For instance, intracellular staining for AM followed by flow cytometric analysis has been used to demonstrate AM secretion in leukemia cell lines spandidos-publications.com. This technique is also employed to assess cellular processes affected by AM, such as the cell cycle and oxidative stress levels, by using specific fluorescent probes nih.gov.

Advanced Peptide Purification and Characterization Techniques (e.g., HPLC, SEC-HPLC, Mass Spectrometry, Amino Acid Analysis)

The purification and characterization of Adrenomedullin peptides, including this compound, rely on advanced analytical techniques to ensure homogeneity and confirm identity. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a cornerstone for the purification of synthetic and biologically derived AM. This technique separates the peptide from impurities based on its hydrophobicity. Size-exclusion chromatography (SEC-HPLC) may also be used as a complementary purification step to separate peptides based on their size.

Mass spectrometry (MS) is indispensable for the precise characterization of Adrenomedullin peptides. It is used to confirm the molecular weight of the purified peptide with high accuracy. Techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS are commonly employed for this purpose. Furthermore, tandem mass spectrometry (MS/MS) can be used to sequence the peptide, confirming its primary amino acid structure.

Amino acid analysis is another fundamental technique used to verify the composition of the purified Adrenomedullin peptide. This method involves hydrolyzing the peptide into its constituent amino acids, which are then quantified. This provides an absolute measure of the peptide's amino acid composition, serving as a crucial quality control step.

Receptor Binding Assays and Functional Activity Measurements (e.g., Radioligand Binding, cAMP Production Assays)

Understanding the interaction of this compound, with its receptors is fundamental to elucidating its biological function. Receptor binding assays are employed to characterize the affinity and specificity of this interaction. Radioligand binding assays have historically been a key method, where a radiolabeled form of Adrenomedullin or a related ligand is used to quantify binding to cell membranes or purified receptors. These assays allow for the determination of binding affinity (Kd) and the density of receptors (Bmax).

Functional activity measurements are crucial to determine the biological response elicited by Adrenomedullin binding to its receptor. Since Adrenomedullin receptors are G protein-coupled receptors that primarily signal through the adenylyl cyclase pathway, measuring the production of cyclic AMP (cAMP) is a common and direct functional assay uq.edu.au. Increased intracellular cAMP levels in response to Adrenomedullin stimulation are a hallmark of receptor activation. These assays are often performed in cell lines that endogenously or recombinantly express the Adrenomedullin receptors, which are heterodimers of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP) uq.edu.au.

The following table outlines key parameters determined through these assays:

Interactive Data Table: Parameters from Receptor Binding and Functional Assays
Assay TypeParameter MeasuredSignificance
Radioligand Binding AssayDissociation Constant (Kd)Indicates the affinity of the ligand for the receptor. A lower Kd signifies higher affinity.
Radioligand Binding AssayMaximum Binding Capacity (Bmax)Represents the total number of receptors in the sample.
cAMP Production AssayEC50 (Half maximal effective concentration)Measures the potency of the ligand in eliciting a functional response.
cAMP Production AssayEmax (Maximum effect)Indicates the efficacy of the ligand in activating the receptor.

Gene Transfer and Gene Therapy Approaches in Preclinical Models

Preclinical studies have explored the therapeutic potential of Adrenomedullin through gene transfer and gene therapy approaches, primarily in the context of cardiovascular diseases. Somatic gene delivery of human Adrenomedullin has been investigated in animal models of hypertension. For example, a single intravenous injection of a replication-deficient adenovirus carrying the human Adrenomedullin gene in deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats resulted in a significant and prolonged reduction in blood pressure spandidos-publications.com. This approach also led to the attenuation of cardiac hypertrophy, fibrosis, and renal injury, suggesting that long-term expression of AM can have protective effects on organs damaged by hypertension spandidos-publications.com. These studies highlight the potential of Adrenomedullin gene therapy as a novel treatment strategy for volume-dependent hypertension and related cardiovascular and renal diseases.

Biophysical Techniques for Ligand-Receptor Interaction Studies (e.g., NMR Spectroscopy, Isothermal Titration Calorimetry)

Advanced biophysical techniques provide detailed insights into the molecular interactions between Adrenomedullin peptides and their receptors. Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides and their complexes with receptor domains in solution. NMR has been used to identify the key residues of Adrenomedullin involved in binding to its receptor. Chemical shift perturbation experiments, a component of NMR spectroscopy, can map the binding interface between the peptide and the receptor's extracellular domain.

Isothermal titration calorimetry (ITC) is another critical biophysical technique that directly measures the heat changes associated with binding events. This allows for a complete thermodynamic characterization of the ligand-receptor interaction in a single experiment. ITC determines the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding nih.gov. This information is crucial for understanding the driving forces behind the interaction. For instance, ITC has been used with alanine-substituted Adrenomedullin peptides to identify essential amino acid residues for receptor binding by observing changes in the binding thermodynamics upon mutation nih.gov.

Q & A

Q. What is the structural characterization of Adrenomedullin (1-12), human, and how does it inform functional studies?

this compound, is a 12-amino acid peptide with the sequence Tyr-Arg-Gln-Ser-Met-Asn-Asn-Phe-Gln-Gly-Leu-Arg (single-letter code: YRQSMNNFQGLR). Its molecular formula is C₆₄H₁₀₀N₂₂O₁₉S₁ , with a molecular weight of 1513.68 Da . Structural analysis reveals a lack of disulfide bonds, distinguishing it from longer isoforms (e.g., AM(1-52)). This truncated form retains vasodilatory activity but lacks the C-terminal region critical for receptor binding in full-length AM . Researchers should prioritize mass spectrometry or Edman degradation for sequence validation in synthetic batches to ensure fidelity for functional assays.

Q. How can researchers detect and quantify this compound, in biological samples?

  • Radioimmunoassay (RIA): A validated RIA for AM(1-52) showed negligible cross-reactivity with AM(1-12) (<1%), making it unsuitable for direct detection of AM(1-12). However, alkali-treated casein (1 g/L) is recommended to reduce peptide adsorption to surfaces during extraction, improving recovery rates .
  • ELISA: Commercial kits (e.g., UniProt: P35318) designed for full-length AM(1-52) may lack specificity for AM(1-12). Researchers should validate antibody cross-reactivity using synthetic AM(1-12) and include controls for matrix effects (e.g., plasma proteins) .
  • HPLC: Reverse-phase HPLC with UV detection (220 nm) can resolve AM(1-12) from plasma extracts, but requires pre-purification steps (e.g., solid-phase extraction) .

Q. What experimental models are suitable for studying the vasodilatory effects of AM(1-12)?

  • In vitro: Isolated rat aortic rings pre-constricted with phenylephrine or U-46619 (a thromboxane mimic) are standard for assessing vasodilation. AM(1-12) shows dose-dependent relaxation in such models, but efficacy is 10-fold lower than AM(13-52) in pulmonary vasculature .
  • In vivo: Rodent models of hypertension (e.g., spontaneously hypertensive rats) are used to evaluate systemic effects. Note that AM(1-12) exhibits species-specific activity; e.g., it lacks pressor effects in cats, highlighting the need for model validation .

Advanced Research Questions

Q. How should researchers address contradictory data on the vasodilatory potency of AM(1-12) across studies?

Discrepancies arise from experimental conditions:

  • Pre-constriction agents: AM(1-12) shows no activity in pulmonary vasculature pre-constricted with KCl but is effective in U-46619-treated models, suggesting its action depends on receptor-mediated pathways (e.g., thromboxane receptors) .
  • Peptide stability: AM(1-12) degrades rapidly in plasma. Studies reporting low activity may have used insufficient protease inhibitors (e.g., EDTA/aprotinin) or repeated freeze-thaw cycles, which reduce immunoreactivity by 70% .
  • Solution: Include stability assays (e.g., LC-MS monitoring degradation) and standardize pre-treatment protocols across labs.

Q. What mechanisms underlie the functional redundancy between AM(1-12) and other AM fragments (e.g., AM(13-52))?

  • Receptor binding: AM(1-12) lacks the C-terminal disulfide bridge required for calcitonin receptor-like receptor (CLR)/receptor activity-modifying protein (RAMP) binding, which is critical for AM(1-52) signaling. Its vasodilation may instead involve indirect pathways (e.g., nitric oxide release) or partial agonism of CGRP receptors .
  • Oxidative stress modulation: AM(1-12) enhances cellular tolerance to hypoxia by upregulating antioxidant enzymes (e.g., superoxide dismutase), a mechanism shared with AM(1-52) but absent in shorter fragments like AM(16-31) .
  • Experimental design tip: Use receptor antagonists (e.g., CGRP-(8-37)) to isolate AM(1-12)-specific effects in vascular models .

Q. How can researchers optimize assays to mitigate adsorption issues during AM(1-12) quantification?

  • Surface adsorption: AM(1-12) adsorbs to glass and plastic surfaces, reducing recovery. Alkali-treated casein (1 g/L) outperforms bovine serum albumin (BSA) in blocking adsorption, improving intra-assay precision (CV <8%) .
  • Sample handling: Limit freeze-thaw cycles to ≤2 and store samples at -80°C in siliconized tubes. For plasma, add protease inhibitors immediately post-collection .

Q. What statistical considerations are critical for designing robust AM(1-12) studies?

  • Sample size: Use power analysis based on pilot data. For example, detecting a 20% change in vasodilation (α=0.05, β=0.2) requires n=8–10 per group in rodent models .
  • Data normalization: Express AM(1-12) levels relative to internal standards (e.g., spiked synthetic peptide) in LC-MS workflows to control for matrix effects .

Tables for Key Data

Property AM(1-12), Human AM(1-52), Human
SequenceYRQSMNNFQGLRYRQSMNNFQGLRSFGCRFGTCTVQK...
Molecular Weight1513.68 Da6028.73 Da
Vasodilatory EC₅₀ (rat aorta)10⁻⁷ M10⁻⁹ M
Receptor SpecificityCGRP receptors (partial)CLR/RAMP complexes
Stability in Plasma (4°C)<24 hours>72 hours
Key Reference

Ethical and Methodological Notes

  • In vivo studies: Adhere to ARRIVE guidelines for reporting animal experiments, including randomization and blinding to reduce bias .
  • Peptide synthesis: Validate synthetic AM(1-12) batches via HPLC (>95% purity) and circular dichroism to confirm structural integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.